molecular formula C23H24N2O5 B13632355 (2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid

(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13632355
M. Wt: 408.4 g/mol
InChI Key: HLFCRSYTJCARCY-JLTOFOAXSA-N
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Description

(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the coupling of the protected amino acid with pyrrolidine-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of high-purity compounds. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Types of Reactions

(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove protecting groups or reduce specific functional groups.

    Substitution: Substitution reactions are used to replace one functional group with another, often to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.

Scientific Research Applications

(2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a building block for the development of peptide-based therapeutics.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-1-[(2r)-2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(2R)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m1/s1

InChI Key

HLFCRSYTJCARCY-JLTOFOAXSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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